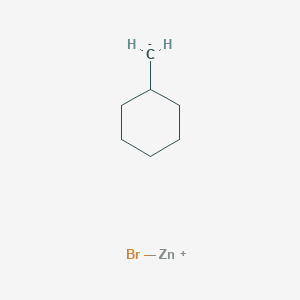
(Cyclohexyl)methylzinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclohexyl)methylzinc bromide is an organozinc compound with the molecular formula C7H13BrZn. It is commonly used in organic synthesis as a reagent for carbon-carbon bond formation. The compound is typically available as a solution in tetrahydrofuran (THF) and is known for its air sensitivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Cyclohexyl)methylzinc bromide can be synthesized through the reaction of cyclohexylmethyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture contamination .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the product. The process may include the use of specialized equipment to handle the air-sensitive nature of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: (Cyclohexyl)methylzinc bromide primarily undergoes substitution reactions, where it acts as a nucleophile. It can also participate in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds .
Common Reagents and Conditions:
Substitution Reactions: Typically involve electrophiles like alkyl halides or acyl chlorides.
Cross-Coupling Reactions: Often require palladium or nickel catalysts and are conducted under inert atmospheres.
Major Products Formed: The major products formed from reactions involving this compound are typically substituted cyclohexyl derivatives, which can be further functionalized for various applications .
Wissenschaftliche Forschungsanwendungen
(Cyclohexyl)methylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active compounds for research purposes.
Medicine: Utilized in the development of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (cyclohexyl)methylzinc bromide involves its role as a nucleophile in substitution and cross-coupling reactions. The compound donates its cyclohexylmethyl group to an electrophile, facilitated by the presence of a catalyst in cross-coupling reactions. The zinc atom acts as a stabilizing agent, allowing the transfer of the organic group to the target molecule .
Vergleich Mit ähnlichen Verbindungen
- Cyclohexylzinc bromide
- Benzylzinc bromide
- Phenylzinc bromide
- Propylzinc bromide
Comparison: (Cyclohexyl)methylzinc bromide is unique due to its specific cyclohexylmethyl group, which imparts distinct reactivity and selectivity in organic synthesis. Compared to other organozinc compounds, it offers a balance between reactivity and stability, making it suitable for a wide range of applications .
Eigenschaften
IUPAC Name |
bromozinc(1+);methanidylcyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13.BrH.Zn/c1-7-5-3-2-4-6-7;;/h7H,1-6H2;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCALMUTSZRVSS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1CCCCC1.[Zn+]Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrZn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Adenosine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-, 2'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B151243.png)
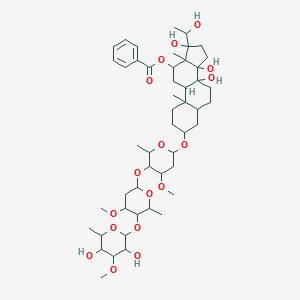
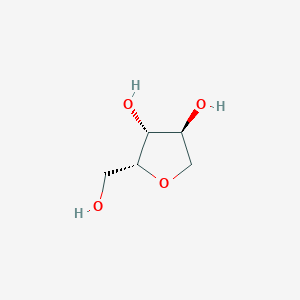
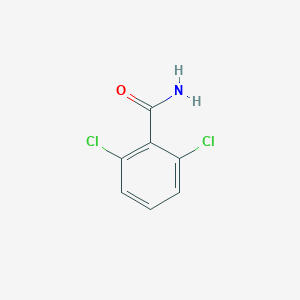
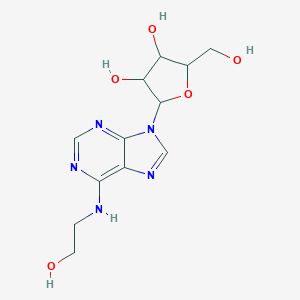
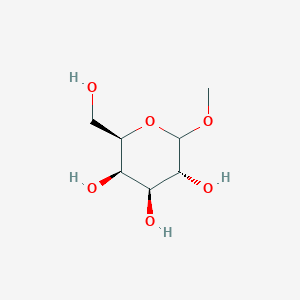
![methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B151254.png)
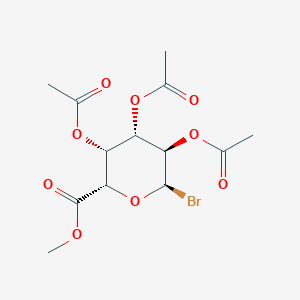
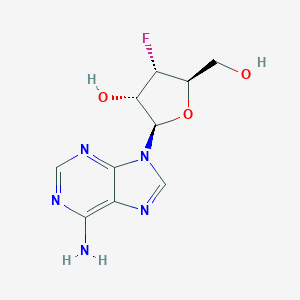
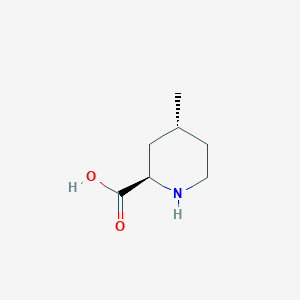
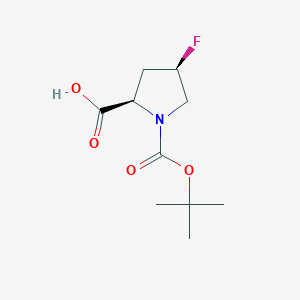
![tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate](/img/structure/B151275.png)
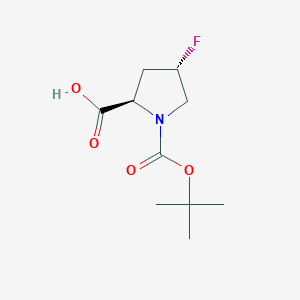
![2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide](/img/structure/B151278.png)
